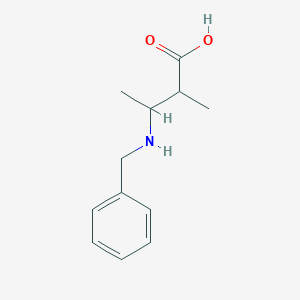

3-(Benzylamino)-2-methylbutanoic acid

Description

3-(Benzylamino)-2-methylbutanoic acid is a branched-chain amino acid derivative characterized by a benzylamine group attached to the third carbon and a methyl group at the second carbon of the butanoic acid backbone. This compound is structurally distinct due to its hybrid aromatic-aliphatic nature, which influences its chemical reactivity, solubility, and biological interactions. It serves as a precursor or intermediate in pharmaceutical synthesis, particularly in the development of peptide mimetics and enzyme inhibitors .

Propriétés

IUPAC Name |

3-(benzylamino)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(12(14)15)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNRMIJEVWEOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)NCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(Benzylamino)-2-methylbutanoic acid, also known as PRL-8-53, is a synthetic compound that has garnered attention for its potential nootropic effects. First synthesized in the 1970s, it is believed to enhance cognitive functions, particularly memory and learning. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant case studies.

The primary mechanism of action of this compound involves its interaction with neurotransmitter systems. It is known to:

- Potentiate Dopamine : Enhances dopaminergic activity, which is crucial for cognitive functions such as memory and attention.

- Inhibit Serotonin : Exhibits partial inhibition of serotonin pathways, potentially influencing mood and anxiety levels.

- Reversal of Catatonic Effects : It has been shown to reverse the catatonic effects induced by reserpine, a drug that depletes monoamines in the brain.

Pharmacokinetics

Research indicates that this compound can cross the blood-brain barrier, allowing it to exert its cognitive-enhancing effects. In animal studies, the compound demonstrated a favorable pharmacokinetic profile, with significant cognitive improvements observed shortly after administration:

- Dosage Effects : At doses up to 200 mg/kg in animal models, it did not exhibit stimulant properties but rather facilitated learning and memory retention.

- Temporal Effects : In human studies, cognitive improvements were noted immediately post-administration, with effects lasting up to four days.

Biological Activity

The biological activity of this compound has been assessed through various studies:

Cognitive Enhancement

- Avoidance Learning : Animal studies have shown that this compound improves avoidance learning tasks, suggesting enhanced memory processing capabilities.

- Memory Retention : In clinical trials involving human participants, significant improvements in memory retention were observed following supplementation with the compound.

Neurotoxicity Assessment

In a study assessing neurotoxicity using the rotarod method, this compound was found to have minimal impact on motor coordination at effective doses, indicating a favorable safety profile for cognitive enhancement applications .

Case Studies and Research Findings

| Study | Subject | Findings |

|---|---|---|

| Study on Cognitive Function | Human Participants | Improved memory retention noted immediately post-administration; effects lasted up to four days. |

| Animal Model Study | Rats | Enhanced avoidance learning; no stimulant properties at doses ≤200 mg/kg. |

| Neurotoxicity Assessment | Rodent Models | Minimal motor impairment observed in rotarod tests at effective dosages. |

Comparaison Avec Des Composés Similaires

2-(Benzylamino)-3-methylbutanoic Acid Hydrochloride

- Structure: Differs by the presence of a hydrochloride salt at the amino group.

- Synthesis: Prepared via nucleophilic substitution reactions involving benzylamine and methyl-substituted butanoic acid derivatives under acidic conditions .

- Applications : Used in medicinal chemistry for salt formation to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) .

2-(Benzylamino)-3-hydroxy-3-methylbutanoic Acid

3-Methyl-2-phenylbutanoic Acid

2-Methylbutanoic Acid and Derivatives

- Structure: Lacks the benzylamino group, simplifying its metabolic pathways.

- Occurrence : A volatile organic compound (VOC) produced by soil bacteria (Bacillus subtilis, E. coli) and fungi, with roles in microbial communication and plant-pathogen interactions .

- Applications: Esters of 2-methylbutanoic acid (e.g., ethyl ester) are key aroma compounds in fermented foods like Jinhua ham and wines .

Physicochemical Properties

Research Findings and Gaps

- Stability: The benzylamino group in this compound may confer resistance to enzymatic degradation compared to 2-methylbutanoic acid, which is rapidly metabolized via the Ehrlich pathway in yeast .

- Toxicity: Limited data exist on the ecotoxicological impact of benzylamino derivatives, whereas 2-methylbutanoic acid is generally recognized as safe (GRAS) in food applications .

Méthodes De Préparation

Direct Amination of 2-Methylbutanoic Acid Derivatives

One straightforward approach to synthesize 3-(Benzylamino)-2-methylbutanoic acid involves the nucleophilic substitution of a halogenated 2-methylbutanoic acid derivative with benzylamine. This method typically requires activation of the carboxylic acid and introduction of a leaving group at the 3-position.

-

- The 3-position of 2-methylbutanoic acid is first functionalized with a halogen (e.g., bromine) via halogenation reactions under controlled temperature and solvent conditions (e.g., ethyl acetate at 20–30 °C).

- The halogenated intermediate is then reacted with benzylamine in the presence of a base such as N-methylmorpholine to facilitate nucleophilic substitution, yielding the benzylamino-substituted product.

- Reaction times range from 4 to 10 hours with temperature maintained between -20 °C and 30 °C to optimize yield and selectivity.

-

- The use of mixed anhydride coupling conditions (e.g., employing isobutyl chloroformate as an activator) improves the efficiency of the substitution step.

- Solvent choice and base selection are critical to avoid side reactions and ensure high purity.

This method is supported by patent literature describing similar processes for related benzylamino compounds, emphasizing industrial scalability and cost-effectiveness without the need for flash chromatography purification.

Multi-Step Synthesis via Azido Intermediates

An alternative synthetic route involves the preparation of azido intermediates, which are subsequently reduced to the desired amine:

-

- Preparation of (2S)-N-benzyl-2-bromo-3-hydroxypropanamide by reacting 2-bromo-3-hydroxypropanoic acid with benzylamine under mixed anhydride conditions.

- Conversion of the bromo intermediate to the azido derivative via nucleophilic substitution using sodium azide in polar aprotic solvents such as N,N-dimethylformamide at 50–70 °C.

- Catalytic hydrogenation of the azido compound to yield the benzylamino-substituted amide.

- Subsequent deprotection or functional group manipulations to obtain the free acid form.

-

- This route allows for high stereochemical control and purity of the final product.

- The use of catalytic hydrogenation enables clean conversion of azides to amines.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| 1 | 2-bromo-3-hydroxypropanoic acid, benzylamine, base | 20–30 | 4–10 | Mixed anhydride coupling |

| 2 | Sodium azide, DMF | 50–70 | 3–6 | Polar aprotic solvent |

| 3 | Pd-C catalyst, H2, ethyl acetate | 25–30 | 1 | Catalytic hydrogenation |

| 4 | Deprotection steps | Ambient | Variable | To yield free acid |

This method is detailed in patent disclosures focusing on related benzylamino compounds and highlights industrial applicability.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.